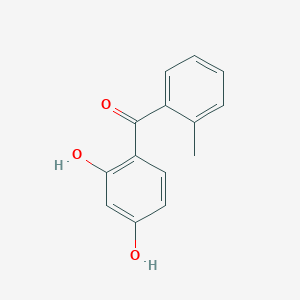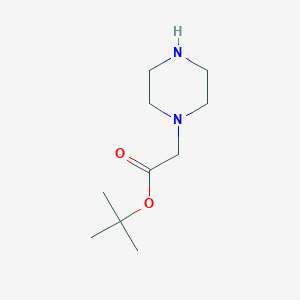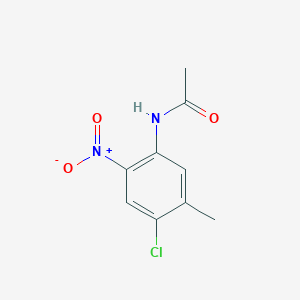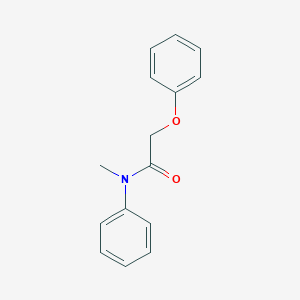
N-methyl-2-phenoxy-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-phenoxy-N-phenylacetamide (MPPA) is a synthetic compound that has been widely studied for its potential application in scientific research. MPPA is a member of the amide family of compounds and is known for its ability to modulate the activity of certain enzymes in the body.
作用機序
The mechanism of action of N-methyl-2-phenoxy-N-phenylacetamide involves its ability to bind to the active site of acetylcholinesterase, thereby inhibiting its activity. This results in an increase in the concentration of acetylcholine, which can lead to increased synaptic transmission in the nervous system.
生化学的および生理学的効果
The biochemical and physiological effects of N-methyl-2-phenoxy-N-phenylacetamide are primarily related to its ability to modulate the activity of acetylcholinesterase. This can result in increased synaptic transmission in the nervous system, which can have a variety of effects on the body. N-methyl-2-phenoxy-N-phenylacetamide has been shown to improve cognitive function in animal models, and has also been studied for its potential application in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-methyl-2-phenoxy-N-phenylacetamide in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase. This allows researchers to study the effects of increased synaptic transmission in the nervous system. However, one limitation of using N-methyl-2-phenoxy-N-phenylacetamide is its potential toxicity. N-methyl-2-phenoxy-N-phenylacetamide has been shown to be toxic to certain cell types, and its use in lab experiments must be carefully monitored.
将来の方向性
There are several future directions for the study of N-methyl-2-phenoxy-N-phenylacetamide. One area of research is the development of new compounds that are similar in structure to N-methyl-2-phenoxy-N-phenylacetamide, but have improved selectivity and reduced toxicity. Another area of research is the study of the effects of N-methyl-2-phenoxy-N-phenylacetamide on other enzymes in the body, and its potential application in the treatment of other diseases. Finally, the use of N-methyl-2-phenoxy-N-phenylacetamide in combination with other compounds is an area of research that has the potential to yield new insights into the mechanisms of action of these compounds.
合成法
N-methyl-2-phenoxy-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of N-methyl-2-phenoxyacetamide with phenylisocyanate. This reaction produces N-methyl-2-phenoxy-N-phenylacetamide and carbon dioxide as a byproduct. Other methods involve the use of N-methyl-2-phenoxyacetamide and phenylisocyanate in the presence of a catalyst such as triethylamine.
科学的研究の応用
N-methyl-2-phenoxy-N-phenylacetamide has been studied for its potential application in scientific research, particularly in the field of enzymology. Enzymes are proteins that catalyze biochemical reactions in the body, and N-methyl-2-phenoxy-N-phenylacetamide has been shown to modulate the activity of certain enzymes. Specifically, N-methyl-2-phenoxy-N-phenylacetamide has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine.
特性
CAS番号 |
18859-21-7 |
|---|---|
製品名 |
N-methyl-2-phenoxy-N-phenylacetamide |
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC名 |
N-methyl-2-phenoxy-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO2/c1-16(13-8-4-2-5-9-13)15(17)12-18-14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChIキー |
YLNWLGACDSFZBG-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |
その他のCAS番号 |
18859-21-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



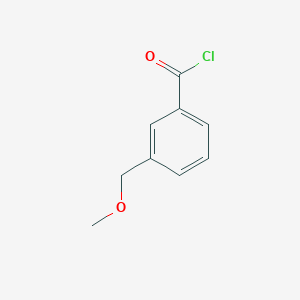
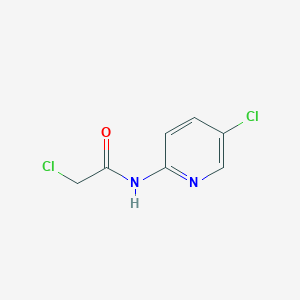
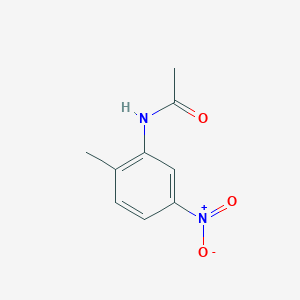
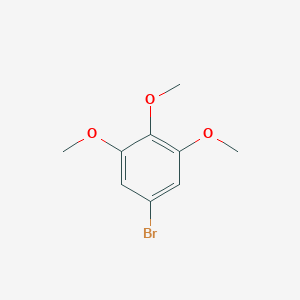
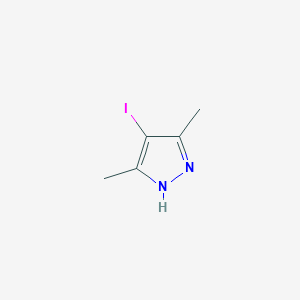
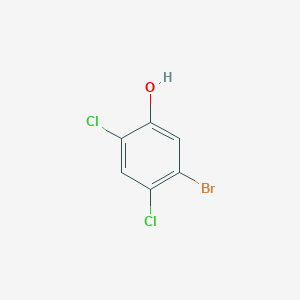
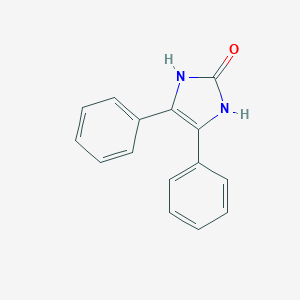
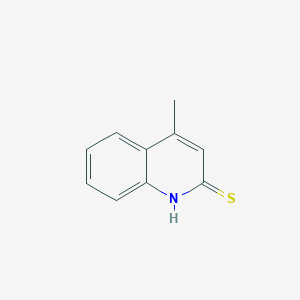
![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)
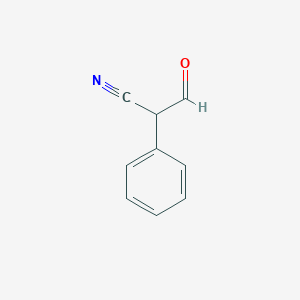
![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)
